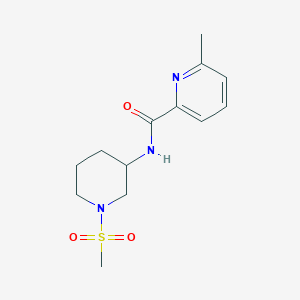![molecular formula C17H19N5OS B7533134 2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission.
Mécanisme D'action
2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide selectively binds to the P2Y1 receptor and blocks its activation by adenosine diphosphate (ADP). This prevents the downstream signaling pathways that are normally activated by the P2Y1 receptor, such as the activation of phospholipase C and the release of intracellular calcium ions.
Biochemical and Physiological Effects:
The blockade of the P2Y1 receptor by this compound has several biochemical and physiological effects. For example, it inhibits platelet aggregation and reduces the formation of thrombi, which can be useful in the treatment of thrombotic disorders. It also inhibits smooth muscle contraction in the gastrointestinal tract and airways, which can be useful in the treatment of gastrointestinal and respiratory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide in lab experiments is its high selectivity for the P2Y1 receptor, which allows for precise manipulation of this receptor without affecting other purinergic receptors. However, one limitation is its relatively low potency, which may require the use of higher concentrations of the compound in experiments.
Orientations Futures
There are several future directions for research involving 2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide. One area of interest is the development of more potent and selective P2Y1 receptor antagonists for use in clinical settings. Another area of interest is the investigation of the role of the P2Y1 receptor in other physiological processes, such as pain perception and immune function. Additionally, the potential therapeutic applications of P2Y1 receptor antagonists in the treatment of various diseases, such as cancer and neurodegenerative disorders, warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-bromo-1-(tert-butyl)-4-iodobenzene with 2-imidazol-1-ylpyridine-3-methanol to form the intermediate 2-tert-butyl-4-(2-imidazol-1-ylpyridin-3-yl)phenol. This intermediate is then reacted with thionyl chloride to form the corresponding chloride, which is then reacted with 2-aminothiazole to form this compound.
Applications De Recherche Scientifique
2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide has been used extensively in scientific research to study the role of the P2Y1 receptor in various physiological processes. For example, it has been used to investigate the role of the P2Y1 receptor in platelet aggregation and thrombosis, as well as in smooth muscle contraction in the gastrointestinal tract and airways.
Propriétés
IUPAC Name |
2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-17(2,3)16-21-10-13(24-16)15(23)20-9-12-5-4-6-19-14(12)22-8-7-18-11-22/h4-8,10-11H,9H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGSOEGROJTDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(Cyanomethyl)-4-oxoquinazolin-2-yl]methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7533054.png)
![4-[[2-[[11-(4-Methylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7533058.png)
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)

![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)



